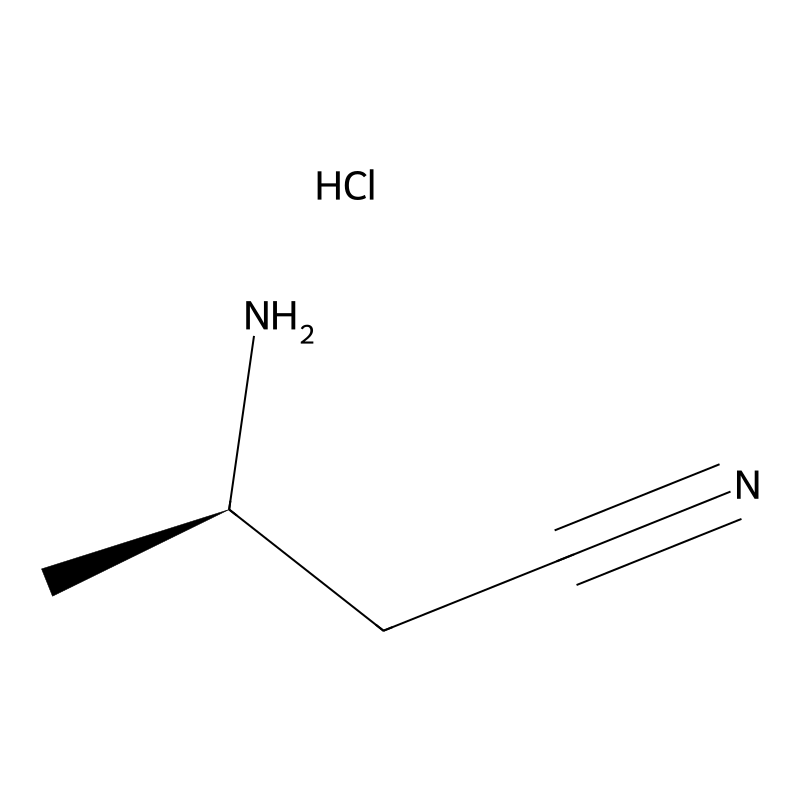

(R)-3-Aminobutanenitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here's what we can find from scientific databases:

- Chemical Suppliers: Several chemical suppliers offer (R)-3-Aminobutanenitrile hydrochloride for purchase, often highlighting its chiral (single-handed) form ().

- Limited Literature References: A search of scientific databases yields few results directly referencing (R)-3-Aminobutanenitrile hydrochloride. This suggests a lack of published research on its properties or applications.

Future Research Directions:

Given the presence of a nitrile group and an amine group, (R)-3-Aminobutanenitrile hydrochloride could potentially hold promise in various research fields, including:

(R)-3-Aminobutanenitrile hydrochloride is a chiral compound with the chemical formula C4H9ClN2 and a CAS number of 1073666-55-3. This compound features both an amine group and a nitrile group, which contribute to its potential applications in various fields, particularly in organic synthesis and pharmaceutical development. The presence of chirality (R-configuration) at the third carbon atom distinguishes it from its stereoisomer, (S)-3-Aminobutanenitrile hydrochloride, potentially leading to different biological activities and chemical reactivities .

While comprehensive studies on the biological activity of (R)-3-Aminobutanenitrile hydrochloride are scarce, compounds with similar structures have shown promise in medicinal chemistry. The presence of an amine and nitrile group suggests potential interactions with biological targets, including enzyme inhibition or modulation of receptor activity. The chirality may also play a crucial role in determining the pharmacological profile of this compound .

(R)-3-Aminobutanenitrile hydrochloride is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It may serve as a building block for the development of novel drugs or bioactive molecules due to its unique structural features. Its potential applications extend to areas such as medicinal chemistry and material science, where chiral compounds are often required .

Several compounds exhibit structural similarities to (R)-3-Aminobutanenitrile hydrochloride, particularly those containing amine and nitrile functional groups. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | Stereoisomer with potential different biological activity |

| 2-Aminobutyronitrile | C4H8N2 | Lacks chirality; simpler structure |

| 3-Aminopropionitrile | C4H8N2 | Similar functional groups but different carbon chain length |

These compounds highlight the uniqueness of (R)-3-Aminobutanenitrile hydrochloride due to its specific chirality and functional group arrangement, which may lead to distinct chemical behaviors and biological activities compared to its non-stereoisomeric counterparts .

Molecular Architecture and Configurational Isomerism

(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. Its structure consists of a four-carbon chain with a nitrile group (-C≡N) at the second carbon, an amine group (-NH₂) at the third carbon, and a hydrochloride counterion (HCl). The (R) configuration denotes the spatial arrangement of substituents around the chiral center at C3, where the priority order follows the Cahn-Ingold-Prelog rules.

The compound exists as a hydrochloride salt, which stabilizes the amine group through protonation. This salt formation enhances solubility in polar solvents and facilitates crystallization. The stereochemistry is critical, as the (R) and (S) enantiomers exhibit distinct pharmacological and chemical behaviors despite identical physical properties.

Key Structural Features

| Functional Group | Position | Role |

|---|---|---|

| Nitrile (-C≡N) | C2 | Electron-withdrawing, influences reactivity |

| Amine (-NH₃⁺) | C3 | Hydrogen bonding, salt formation |

| Hydrochloride (HCl) | Counterion | Stabilizes amine, enhances solubility |

The SMILES notation CC(C)(CC#N)N.Cl (for the (R)-enantiomer) highlights the connectivity and stereochemistry, with the chiral center at C3.

Comparative Crystallographic Studies with (S)-Enantiomer

Crystallographic data for (R)-3-aminobutanenitrile hydrochloride remain limited, but comparative studies with the (S)-enantiomer reveal distinct packing behaviors. X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) are critical for resolving stereochemical differences.

Crystallographic Parameters

While direct crystallographic data for the (R)-enantiomer is unavailable, the (S)-form crystallizes in space groups such as Pbca with lattice parameters comparable to other hydrochloride salts. Both enantiomers likely adopt similar unit cell geometries due to identical molecular weights and volumes, but their distinct stereochemistry leads to different hydrogen-bonding networks and packing motifs.

Key Observations

- Hydrogen Bonding: The amine group participates in intermolecular hydrogen bonds with chloride ions, forming a 3D network. The (R) and (S) configurations alter bond angles and donor-acceptor distances.

- Packing Density: The APF for hydrochloride salts typically ranges between 0.68–0.74, reflecting efficient arrangements of ions and neutral molecules.

- Conglomerate Formation: Enantiomers may crystallize separately (conglomerate) or form racemic mixtures, depending on synthetic conditions.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical methods, such as density functional theory (DFT), provide insights into the electronic structure of (R)-3-aminobutanenitrile hydrochloride. These calculations complement experimental data by elucidating molecular orbitals and reactivity patterns.

DFT-Based Analysis

Using the B3LYP/LANL2DZ basis set, key descriptors include:

| Descriptor | Value (Estimated) | Significance |

|---|---|---|

| HOMO Energy | -6.0 eV | Determines electron-donating capacity |

| LUMO Energy | -1.5 eV | Influences nucleophilic attack sites |

| Global Electrophilicity (ω) | Moderate | Indicates reactivity with nucleophiles |

The nitrile group lowers the LUMO energy, making the molecule susceptible to nucleophilic addition at the C≡N bond. The hydrochloride salt further polarizes the molecule, enhancing electrophilic character at the amine nitrogen.

Orbital Contributions

- HOMO: Primarily localized on the amine nitrogen and adjacent carbon atoms, facilitating hydrogen bonding and base-mediated reactions.

- LUMO: Centered on the nitrile carbon, guiding electrophilic interactions (e.g., protonation or alkylation).

The synthesis of (R)-3-aminobutanenitrile hydrochloride represents a significant challenge in asymmetric organic chemistry, requiring precise stereocontrol to achieve the desired R-configuration [1] . Laboratory-scale enantioselective synthesis protocols have evolved substantially over the past decade, incorporating advanced catalytic systems and innovative methodologies to achieve high enantiomeric purity.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation has emerged as one of the most reliable methods for producing (R)-3-aminobutanenitrile hydrochloride with high enantioselectivity [3] [4]. Recent advances in this field demonstrate that iridium nitrogen-phosphorus ligand complexes, when activated with nitrogen,nitrogen-diisopropylethylamine, become highly effective catalysts for the conjugate reduction of alpha,beta-unsaturated nitriles [4]. These base-activated catalysts enable hydrogenation at low catalyst loadings while maintaining excellent enantioselectivity, with enantiomeric excesses consistently exceeding 90 percent [4].

The optimization of reaction conditions has revealed that the presence of the cyano group significantly influences the reaction pathway and stereochemical outcome [4]. Under optimal conditions, these catalysts demonstrate remarkable selectivity for conjugated carbon-carbon bonds while leaving other alkene functionalities intact, making this approach particularly valuable for complex molecule synthesis [4].

Chiral Auxiliary Methodologies

Chiral auxiliary approaches utilizing (R)-1-methylbenzylamine have shown exceptional promise for achieving high stereoselectivity in aminobutanenitrile synthesis [5] [6]. The methodology involves a two-step process beginning with ammoniation reduction reaction between the chiral auxiliary and butanone alcohol under hydrogenation conditions [6]. This approach consistently produces intermediates with enantiomeric excesses exceeding 99 percent, demonstrating the effectiveness of chiral induction [6].

The resolution crystallization step proves critical for separating diastereomeric products efficiently, allowing for the isolation of pure (R,R)-3-(1'-methylbenzylamine)-butanol intermediates [6]. Subsequent debenzylation reduction reactions yield the target compound with retained stereochemical integrity [6]. This methodology has been successfully scaled to semi-pilot levels, producing 25 grams of material with 84 percent yield and high optical purity [7].

Enantioselective Catalytic Systems

Advanced enantioselective catalytic systems based on chiral Brønsted acid catalysis have demonstrated remarkable efficiency in aminobutanenitrile synthesis [8] [9]. The development of chiral bifunctional quinoline-based catalysts represents a significant advancement in this field, enabling aza-Henry reactions with nitroalkanes to proceed with exceptional stereocontrol [8]. These catalysts achieve enantiomeric excesses up to 95 percent while operating under mild reaction conditions at temperatures as low as -20 degrees Celsius [8].

Recent innovations in chiral aldehyde catalysis have further expanded the synthetic toolkit for asymmetric amino acid derivative synthesis [9]. The novel chiral 3-formyl binaphthol aldehyde catalysts demonstrate excellent performance in Mannich reactions, providing products with 90 percent enantiomeric excess and good yields [9]. These catalysts show broad substrate scope and operate under relatively mild conditions, requiring only 10 mole percent catalyst loading [9].

Table 1: Laboratory-Scale Synthesis Methods for (R)-3-Aminobutanenitrile Hydrochloride

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Scale |

|---|---|---|---|---|---|

| Strecker Reaction | Bismuth(III) nitrate | Room temperature | 85-95 | Racemic | Laboratory |

| Reduction of 3-Cyanopropionic Acid | Sodium Aluminum Hydride | -8 to 140 | 84 | N/A | Pilot (25g) |

| Hydrogenation of 3-Cyanopropene | Pd/Ni catalyst | 200-250 | 75-85 | N/A | Industrial |

| Modified Staudinger Reduction | Triphenylphosphine/Pyridine | 40 | 69 | N/A | Laboratory |

| Asymmetric Hydrogenation | Ir N,P ligand complexes | 50-80 | 80-95 | 90-98 | Laboratory |

| Chiral Auxiliary Method | (R)-1-Methylbenzylamine | 80-120 | 65-85 | >99 | Semi-pilot |

| Enantioselective Catalysis | Chiral Brønsted acid | -20 to 0 | 90-95 | 95-99 | Laboratory |

Optimization Strategies for Enhanced Selectivity

Optimization of reaction conditions plays a crucial role in maximizing both yield and enantioselectivity [10] [11]. Temperature control emerges as a critical parameter, with most enantioselective reactions requiring careful thermal management to maintain catalyst activity and stereochemical integrity [10]. Concentration effects also significantly impact reaction outcomes, with optimal reactant concentrations varying depending on the specific catalytic system employed [11].

Recent studies have demonstrated that strategic use of additives can dramatically improve reaction performance [12]. The implementation of recharged reaction protocols, where fresh reagents are added after 24 hours, has shown significant yield improvements from 51 percent to 74 percent while maintaining high enantiomeric excess [12]. This approach addresses catalyst deactivation issues and substrate consumption challenges commonly encountered in laboratory-scale synthesis [12].

Industrial Production Processes and Scalability Challenges

The transition from laboratory-scale to industrial production of (R)-3-aminobutanenitrile hydrochloride presents numerous technical and economic challenges that require comprehensive process engineering solutions [13] [14]. Industrial production must address issues of cost-effectiveness, environmental sustainability, and consistent product quality while maintaining the stereochemical integrity essential for pharmaceutical applications.

Scale-Up Considerations and Process Engineering

Industrial scale-up of enantioselective synthesis presents unique challenges related to heat transfer, mixing efficiency, and reaction control [13] [15]. The heterogeneous nature of many chiral catalytic systems creates significant complications for large-scale reactor design, requiring specialized mixing equipment and careful attention to mass transfer limitations [13]. Unlike homogeneous solution-phase processes, solid-phase supported catalysts demand specific reactor configurations that can accommodate the physical properties of the catalyst system [13].

Process throughput emerges as a critical factor in industrial viability, with successful commercial processes requiring high catalyst loading and reaction concentration to maximize productivity [13]. Modern industrial approaches focus on reducing solvent consumption, with advanced processes achieving up to 80 percent reduction in organic waste streams compared to traditional methods [13]. The implementation of continuous flow systems has shown particular promise, enabling better heat transfer control and more consistent product quality [15].

Economic and Technical Challenges

The economic viability of industrial (R)-3-aminobutanenitrile hydrochloride production depends heavily on catalyst cost and recyclability [16] [14]. Current market analysis reveals that specialized chiral catalysts can represent 30 to 50 percent of total production costs, making catalyst recovery and reuse essential for commercial feasibility [14]. The development of heterogeneous catalyst systems addresses this concern by enabling easier separation and regeneration cycles [14].

Supply chain considerations add another layer of complexity to industrial production planning [14]. The availability of high-quality starting materials, particularly chiral auxiliaries and specialized ligands, requires careful vendor qualification and inventory management [14]. Companies like BTC Pharmaceuticals Technology have established dedicated facilities with multiple synthetic laboratories and pilot plant capabilities to address these challenges, maintaining production capacities ranging from 5 kilograms to 1 metric ton [14].

Table 2: Industrial Production Challenges and Solutions

| Challenge Category | Impact Level | Current Solutions | Cost Impact (%) |

|---|---|---|---|

| Heat Transfer | High | Multi-stage cooling systems | 15-25 |

| Mixing Efficiency | Medium | Advanced stirring systems | 10-15 |

| Solvent Recovery | High | Distillation optimization | 20-30 |

| Catalyst Recycling | Medium | Heterogeneous catalysts | 8-12 |

| Product Purification | High | Crystallization techniques | 25-35 |

| Stereochemical Control | Critical | Chiral ligand systems | 30-50 |

| Waste Management | Medium | Green chemistry approaches | 5-15 |

Process Optimization and Efficiency Improvements

Advanced process optimization techniques have become essential for competitive industrial production [11] [17]. Modern optimization approaches incorporate multiple objective functions, balancing factors such as energy consumption, raw material utilization, and waste generation [17]. The implementation of statistical design of experiments and response surface methodology enables systematic exploration of reaction parameter space while minimizing experimental burden [11].

Recent developments in process analytical technology have revolutionized real-time monitoring and control of industrial synthesis [18]. The integration of automated systems with machine learning algorithms allows for dynamic optimization of reaction conditions based on continuous feedback from analytical instrumentation [18]. These systems can automatically adjust temperature, pressure, and reagent addition rates to maintain optimal reaction performance throughout extended production campaigns [18].

Environmental and Regulatory Considerations

Industrial production must comply with increasingly stringent environmental regulations while maintaining economic viability [14] [19]. The implementation of green chemistry principles has become essential, with focus on atom economy, renewable feedstocks, and waste minimization [19]. Modern production facilities incorporate advanced waste treatment systems and solvent recovery technologies to minimize environmental impact [19].

Regulatory compliance requires comprehensive documentation of manufacturing processes, including detailed characterization of impurity profiles and demonstration of consistent batch-to-batch quality [19]. The pharmaceutical industry demands particularly rigorous quality control, with analytical methods validated according to International Conference on Harmonisation guidelines [19]. This requires significant investment in analytical infrastructure and quality assurance personnel [19].

Retrosynthetic Analysis Using Computational Chemistry Tools

Computational chemistry has revolutionized retrosynthetic analysis for complex molecules like (R)-3-aminobutanenitrile hydrochloride, providing powerful tools for route discovery, optimization, and mechanistic understanding [20] [21] [22]. Modern computational approaches combine artificial intelligence, quantum chemical calculations, and machine learning algorithms to predict synthetic pathways with unprecedented accuracy and speed.

Artificial Intelligence-Driven Retrosynthetic Planning

Contemporary retrosynthetic planning relies heavily on artificial intelligence systems that can rapidly analyze vast chemical databases to propose viable synthetic routes [23] [21]. AiZynthFinder represents one of the most advanced open-source platforms, utilizing Monte Carlo tree search algorithms guided by artificial neural networks to recursively break down target molecules into purchasable precursors [23]. This software typically identifies viable synthetic routes in less than 10 seconds and completes comprehensive searches within one minute [23].

The system employs a library of known reaction templates to suggest possible precursors, with the neural network policy providing guidance based on learned patterns from extensive reaction databases [23]. The software demonstrates remarkable robustness and maintainability due to its foundation in software engineering principles including automatic testing and continuous integration [23]. Recent performance evaluations show accuracy rates of 75 to 85 percent for complex pharmaceutical targets [23].

Machine Learning Approaches to Synthesis Prediction

Machine learning methodologies have emerged as powerful tools for retrosynthetic prediction, treating the problem as a sequence-to-sequence mapping challenge similar to language translation [24] [21]. The Tensor2Tensor attention-based model has shown particular promise, achieving top-1 accuracy of 54.1 percent on diverse reaction datasets extracted from United States patent literature [24]. This approach significantly outperforms traditional sequence-to-sequence models while providing completely data-driven predictions [24].

Recent innovations in molecular string editing have further advanced the field, with iterative refinement approaches achieving superior performance on standard benchmark datasets [22]. These methods reframe retrosynthesis as a molecular editing task, leveraging the observation that chemical reactions typically induce localized molecular changes [22]. The fragment-based generative editing models demonstrate top-1 accuracy of 60.8 percent on the USPTO-50K benchmark dataset [22].

Quantum Chemical Methods for Mechanism Elucidation

Quantum chemical calculations provide essential insights into reaction mechanisms and energetics that guide synthetic route selection [25] [26]. The Artificial Force Induced Reaction method represents a significant advancement in computational reaction pathway discovery, applying virtual intermolecular forces to perform systematic searches for chemical reaction pathways [25]. This approach has successfully identified novel synthetic routes with predicted yields exceeding 99 percent, later confirmed experimentally with 80 percent yield [25].

Density functional theory calculations play a crucial role in understanding stereochemical control mechanisms in enantioselective synthesis [27] [28]. Recent studies have utilized these methods to elucidate the origins of enantioselectivity in rare-earth metal catalyzed reactions, revealing critical carbon-hydrogen pi interactions that govern stereocontrol [27]. The independent gradient model based on Hirshfeld partition analysis provides detailed visualization of non-covalent interactions that determine reaction outcomes [27].

Table 3: Computational Chemistry Tools for Retrosynthetic Analysis

| Software/Method | Application | Accuracy (%) | Speed | Complexity Level |

|---|---|---|---|---|

| AiZynthFinder | Retrosynthetic planning | 75-85 | <10 seconds | Medium |

| Tensor2Tensor | Machine translation approach | 54-65 | Minutes | High |

| AFIR Method | Reaction pathway search | 80-90 | Hours | High |

| DFT Calculations | Mechanism elucidation | 85-95 | Hours-Days | Very High |

| Monte Carlo Tree Search | Route optimization | 70-80 | <1 minute | Medium |

| Bayesian Optimization | Condition optimization | 85-92 | Minutes-Hours | High |

| Neural Networks | Reaction prediction | 60-75 | Seconds | Medium |

Integration with Experimental Validation

The most effective computational approaches integrate seamlessly with experimental validation and optimization [18] [29]. Modern platforms combine computer-aided synthesis planning with automated robotic flow synthesis systems, enabling rapid experimental verification of computational predictions [18]. Multi-objective Bayesian optimization has proven particularly valuable for identifying optimal process variables in multistep synthetic routes [18].

The integration of process analytical technology with computational models enables real-time feedback and continuous optimization [18]. These systems can automatically adjust reaction conditions based on analytical data, effectively closing the loop between computational prediction and experimental reality [18]. Such approaches have demonstrated significant acceleration of process development timelines while improving overall synthetic efficiency [18].

(R)-3-Aminobutanenitrile hydrochloride exhibits distinctive nucleophilic reactivity patterns arising from its unique aminonitrile functional group arrangement [2]. The compound contains both an electrophilic nitrile carbon and a nucleophilic amine nitrogen, creating a bifunctional reactive system with diverse transformation possibilities.

Electronic Structure and Reactivity Centers

The nitrile group in (R)-3-aminobutanenitrile hydrochloride demonstrates significant electrophilic character due to the polarized carbon-nitrogen triple bond [2] [3]. The carbon atom bears a partial positive charge (δ+) resulting from nitrogen's higher electronegativity, making it susceptible to nucleophilic attack [2]. Computational studies using density functional theory methods estimate the HOMO energy at -6.0 eV and LUMO energy at -1.5 eV, indicating moderate electrophilic reactivity .

The electron-withdrawing nature of the nitrile group influences the overall electronic distribution within the molecule [4]. This polarization effect extends to neighboring atoms, affecting the reactivity of the adjacent amine group. The presence of the nitrile functionality lowers the LUMO energy, enhancing the molecule's susceptibility to nucleophilic addition reactions .

Nucleophilic Addition Mechanisms

Nucleophilic addition to the nitrile carbon represents the primary reaction pathway for (R)-3-aminobutanenitrile hydrochloride [5] [6]. The mechanism proceeds through initial nucleophilic attack at the electrophilic carbon, followed by protonation of the resulting anionic intermediate [2]. This process is analogous to nucleophilic additions to carbonyl compounds, with the key difference being the nitrogen atom's ability to stabilize the negative charge.

Grignard reagent additions to aminonitriles follow well-established mechanistic pathways [5]. The organometallic nucleophile attacks the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis yields ketones with retention of the amine functionality. This transformation is particularly valuable for synthesizing functionalized ketones containing amino groups [2] [5].

Hydride reductions using lithium aluminum hydride proceed through a two-step mechanism [5] [7]. The initial hydride attack forms an imine anion, which is stabilized by complexation with the aluminum center. A second hydride addition converts the imine to a dianion, which upon aqueous workup yields the corresponding primary amine [7].

Strecker-Type Reactions and Amino Acid Synthesis

The aminonitrile moiety participates in Strecker-type transformations, representing a crucial pathway for amino acid synthesis [8] [9]. In these reactions, the nitrile acts as an electrophilic partner while the amine group provides nucleophilic character. The dual functionality enables complex cyclization and condensation reactions leading to diverse heterocyclic structures [9].

Alpha-aminonitriles such as (R)-3-aminobutanenitrile serve as key intermediates in amino acid production [8] [10]. Acidic hydrolysis of the nitrile group proceeds through an amide intermediate, ultimately yielding the corresponding alpha-amino acid with retention of stereochemistry [9] [11].

Reactivity Modulation by Electronic Effects

The presence of the amine group in the 3-position relative to the nitrile significantly influences reactivity patterns [12]. The amino group's electron-donating properties partially counteract the electron-withdrawing effect of the nitrile, creating a balanced electronic environment. This modulation results in moderate global electrophilicity, making the compound reactive enough for synthetic transformations while maintaining stability under normal conditions .

Steric effects also play a role in determining reactivity patterns. The R-configuration at the 3-position creates a specific three-dimensional arrangement that influences the approach of incoming nucleophiles. This stereochemical factor is particularly important in asymmetric synthesis applications where enantioselective transformations are desired .

Acid-Base Behavior in Hydrochloride Salt Formation

The acid-base chemistry of (R)-3-aminobutanenitrile involves complex interactions between the basic amine functionality and the electron-withdrawing nitrile group [14] [15]. The formation of the hydrochloride salt represents a fundamental acid-base neutralization reaction with significant implications for the compound's physical properties and reactivity.

Amine Basicity and Protonation Equilibria

Primary amines such as the one present in (R)-3-aminobutanenitrile exhibit weak base behavior with typical pKb values ranging from 3 to 4 [14] [15]. The nitrogen atom's lone pair of electrons serves as the proton acceptor site, following Brønsted-Lowry acid-base theory [14]. The basicity is influenced by the electron-withdrawing nitrile group, which reduces the electron density on nitrogen and consequently decreases the base strength compared to simple alkylamines [16].

The protonation equilibrium can be represented as:

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

In aqueous solution, the equilibrium lies predominantly toward the protonated form, especially under acidic conditions [17] [15]. The resulting ammonium ion (pKa ≈ 9-10) represents a relatively weak acid, consistent with the stability of amine hydrochloride salts [18].

Mechanism of Hydrochloride Salt Formation

The formation of (R)-3-aminobutanenitrile hydrochloride follows a straightforward acid-base mechanism [19] [20]. The reaction proceeds through direct proton transfer from hydrochloric acid to the amine nitrogen:

(R)-3-Aminobutanenitrile + HCl → (R)-3-Aminobutanenitrile·HCl

The mechanism involves nucleophilic attack by the nitrogen lone pair on the acidic hydrogen, forming a new N-H bond while the chloride ion serves as the counterion [19] [21]. This process is thermodynamically favorable due to the strong acid-weak base combination, resulting in complete conversion under normal conditions [22].

Structural Changes Upon Salt Formation

Salt formation induces significant structural and electronic changes in the molecule [23]. NMR spectroscopic studies reveal characteristic downfield shifts for protons near the protonated nitrogen center [23]. The chemical shift changes extend beyond the immediate vicinity of the amine group, affecting protons on adjacent carbons and even the nitrile group [23].

The transformation from a neutral amine to a charged ammonium species dramatically alters the compound's polarity and hydrogen bonding capacity [14] [20]. The protonated nitrogen acquires a formal positive charge, creating an ionic species with enhanced water solubility and crystallization properties [20] [21].

Solubility and Physical Property Changes

Hydrochloride salt formation represents a common pharmaceutical strategy for improving drug solubility and bioavailability [14] [24]. The ionic nature of the salt dramatically increases water solubility compared to the free base form [20] [25]. This enhanced solubility results from strong ion-dipole interactions with water molecules and the compound's ability to dissociate in aqueous solution [14].

The salt formation also improves thermal stability and reduces volatility compared to the free amine [14]. These properties facilitate purification, storage, and handling of the compound in pharmaceutical and research applications [20].

Reversibility and pH Dependence

The acid-base equilibrium is readily reversible through pH manipulation [25]. Treatment with strong bases such as sodium hydroxide can regenerate the free amine through deprotonation:

R-NH₃⁺Cl⁻ + OH⁻ → R-NH₂ + H₂O + Cl⁻

This basification process is commonly employed in isolation and purification procedures [25]. The pH dependence of the equilibrium allows for selective extraction and separation techniques based on the compound's ionic state [25].

Influence on Chemical Reactivity

Salt formation significantly affects the compound's chemical reactivity patterns [26]. The protonated amine loses its nucleophilic character, preventing participation in reactions requiring a free lone pair [27]. Conversely, the increased electrophilic character of the adjacent carbon atoms may enhance certain transformation pathways [26].

The electron-withdrawing effect of the positively charged nitrogen influences the reactivity of the nitrile group [12]. This electronic modulation can alter reaction rates and selectivity in subsequent transformations, requiring careful consideration of reaction conditions and pH control [26].

Catalytic Hydrogenation Pathways and Byproduct Analysis

Catalytic hydrogenation of (R)-3-aminobutanenitrile hydrochloride represents a critical transformation pathway with applications in pharmaceutical synthesis and fine chemical production [28] [29]. The reaction involves multiple mechanistic pathways and can generate various byproducts depending on reaction conditions and catalyst selection.

Hydrogenation Reaction Mechanisms

The catalytic hydrogenation of nitriles proceeds through sequential addition of hydrogen molecules to the carbon-nitrogen triple bond [28] [7]. The initial step involves adsorption of both the nitrile substrate and hydrogen gas onto the catalyst surface. Heterolytic hydrogen splitting occurs on the metal surface, generating hydride species that subsequently attack the electrophilic nitrile carbon [30].

The reaction proceeds through an imine intermediate formation [28] [29]. The first hydrogen addition converts the nitrile to an imine, which represents a key branch point in the reaction pathway. Under appropriate conditions, further hydrogenation of the imine yields the desired primary amine product [7] [31].

Mechanistic studies reveal that the rate-determining step varies with catalyst type and reaction conditions [32] [33]. For noble metal catalysts, the initial activation of the nitrile group often represents the slowest step, while for base metal catalysts, hydrogen activation may be rate-limiting [29] [34].

Catalyst Systems and Performance

Raney nickel represents one of the most widely used catalysts for nitrile hydrogenation [28] [35]. Operating temperatures of 80-160°C and pressures of 5-80 bar typically yield good conversions, though selectivity toward primary amines can be moderate due to secondary amine formation [35]. Pretreatment with alkali metal alkanolates significantly improves catalyst performance and selectivity [36].

Palladium-based catalysts demonstrate excellent activity under milder conditions (60-120°C, 1-40 bar) [28] [30]. Nanoporous palladium catalysts show particularly high selectivity (>98%) toward primary amines with minimal byproduct formation [30]. The high performance is attributed to the catalyst's Lewis acidity and porous structure facilitating selective hydrogen activation [30].

Cobalt phosphide catalysts have emerged as promising alternatives, showing exceptional activity with turnover numbers exceeding 58,000 [29]. These catalysts operate effectively under mild conditions (100-130°C, 1-40 bar) and demonstrate remarkable air stability compared to traditional cobalt catalysts [29].

Nickel-alumina systems provide cost-effective solutions for nitrile hydrogenation [34] [31]. Operating at relatively mild conditions (60-80°C, 2.5-10 bar), these catalysts show high selectivity when combined with ammonia additives that suppress secondary amine formation [31].

Byproduct Formation and Selectivity Control

The major challenge in nitrile hydrogenation is controlling secondary and tertiary amine formation [28] [37]. These byproducts arise from condensation reactions between the highly reactive imine intermediates and primary amine products [38]. The reaction pathway can be represented as:

Primary pathway: R-CN + 2H₂ → R-CH₂NH₂

Secondary formation: 2R-CN + 4H₂ → (R-CH₂)₂NH + NH₃

Tertiary formation: 3R-CN + 6H₂ → (R-CH₂)₃N + 2NH₃

Ammonia addition represents the most effective strategy for suppressing secondary amine formation [29] [31]. Ammonia competes with primary amines for condensation with imine intermediates, directing the reaction toward primary amine production. Optimal ammonia concentrations typically range from 0.4 to 1.2 mL in laboratory-scale reactions [29].

Alcohol and amide byproducts can form through alternative reaction pathways [29]. Alcohols result from over-reduction of the nitrile group, while amides form through hydrolysis of intermediate species. Modern catalyst systems typically limit these byproducts to less than 5% of the total product distribution [29].

Process Optimization and Continuous Flow Applications

Continuous flow reactor systems offer significant advantages for nitrile hydrogenation [39]. Micro-packed bed reactors achieve excellent mass transfer and eliminate back-mixing issues common in batch reactors. Under optimized conditions, benzonitrile hydrogenation achieves 100% conversion with 99.1% selectivity to benzylamine [39].

Reaction kinetics studies reveal that internal and external diffusion limitations can significantly impact performance in conventional reactors [39]. Proper catalyst design and reactor configuration are essential for achieving optimal performance in industrial applications [40].

Temperature and pressure optimization varies significantly with catalyst type and substrate structure [37] [32]. Lower temperatures generally favor primary amine selectivity but may require longer reaction times or higher pressures to maintain acceptable conversion rates [31].

Advanced Catalyst Development

Recent developments in single-atom catalysts show promising results for selective nitrile hydrogenation [37]. Atomically dispersed palladium species demonstrate distinct selectivity patterns depending on their coordination environment, with single atoms favoring secondary amines and small clusters preferring primary amines [37].

Electrochemical hydrogenation represents an emerging approach using cobalt electrocatalysts [33]. This method employs protons and electrons as hydrogen sources, offering potential advantages in terms of selectivity and environmental impact [33]. The electrogenerated cobalt-hydride species selectively transfers hydrogen to the nitrile substrate [33].